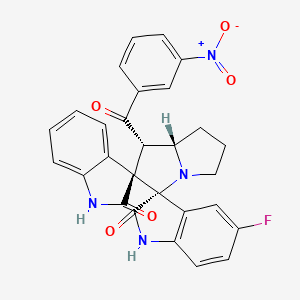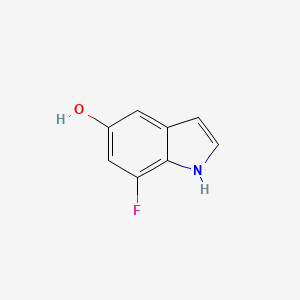![molecular formula C26H30N2O2 B12638152 4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide CAS No. 920270-08-2](/img/structure/B12638152.png)
4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core substituted with a hexyloxy group and a pyridin-2-yl ethyl carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core. The hexyloxy group can be introduced via an etherification reaction, while the carboxamide moiety is formed through an amide coupling reaction. Common reagents used in these reactions include hexyl bromide for etherification and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hexyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Hexyloxy group oxidation can yield hexanoic acid.
Reduction: Reduction of the carboxamide group can produce the corresponding amine.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the biphenyl core.
Aplicaciones Científicas De Investigación
4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or liquid crystals.
Mecanismo De Acción
The mechanism of action of 4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The pyridin-2-yl group can coordinate with metal ions, potentially affecting enzymatic activity or receptor binding. The biphenyl core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-(Methoxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide
- 4’-(Butoxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide
- 4’-(Octyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide
Uniqueness
4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The hexyloxy group provides hydrophobic character, while the pyridin-2-yl ethyl carboxamide moiety offers potential for metal coordination and biological activity.
Propiedades
Número CAS |
920270-08-2 |
|---|---|
Fórmula molecular |
C26H30N2O2 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
4-(4-hexoxyphenyl)-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C26H30N2O2/c1-2-3-4-7-20-30-25-15-13-22(14-16-25)21-9-11-23(12-10-21)26(29)28-19-17-24-8-5-6-18-27-24/h5-6,8-16,18H,2-4,7,17,19-20H2,1H3,(H,28,29) |
Clave InChI |
ZFHZEMIYKHGWHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


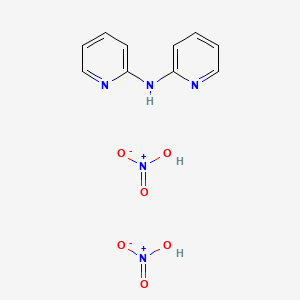
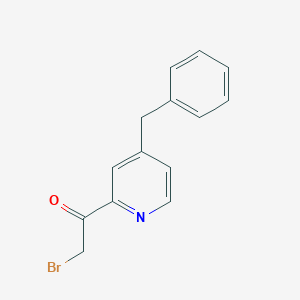
![N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide](/img/structure/B12638103.png)
![2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12638105.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
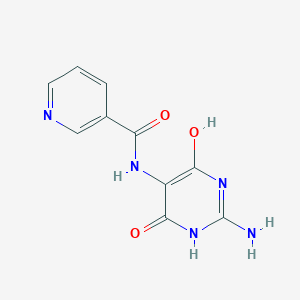
![4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638111.png)
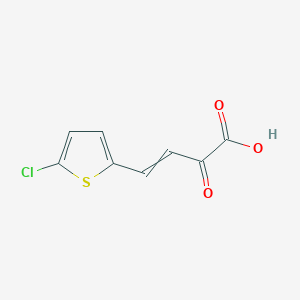
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
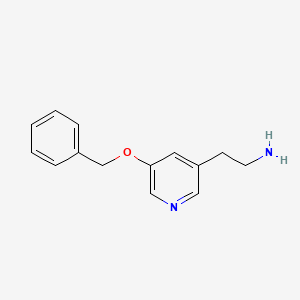
![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
